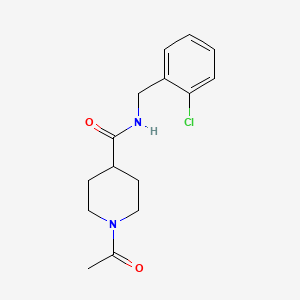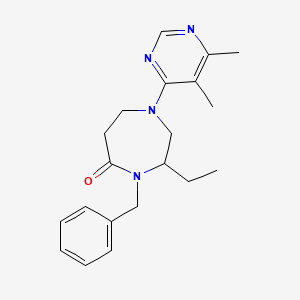![molecular formula C18H22N2O4 B5341909 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea, commonly known as DMPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMPEU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The exact mechanism of action of DMPEU is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. DMPEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
DMPEU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. DMPEU has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in vitro. In addition, DMPEU has been shown to reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMPEU has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, DMPEU also has some limitations. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
Zukünftige Richtungen
There are several future directions for DMPEU research. One direction is to further study its anti-inflammatory and anti-tumor effects in vivo. Another direction is to investigate its potential use in the treatment of neuropathic pain. Additionally, the development of DMPEU analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents. Finally, the study of the structure-activity relationship of DMPEU could provide insights into its mechanism of action and help to optimize its pharmacological properties.
Conclusion:
In conclusion, DMPEU is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic properties in the treatment of inflammation, cancer, and neuropathic pain. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps. DMPEU has several advantages for lab experiments, but its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
Synthesemethoden
DMPEU can be synthesized through various methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyaniline and the subsequent conversion of the resulting intermediate to DMPEU. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenyl isocyanate to form DMPEU. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
DMPEU has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. DMPEU has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-6-4-5-14(12-15)20-18(21)19-10-9-13-7-8-16(23-2)17(11-13)24-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIXFDAXGNLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B5341829.png)
![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
![2-(3-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenyl)ethanamine](/img/structure/B5341848.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5341894.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5341901.png)

![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5341920.png)

![2-(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5341938.png)